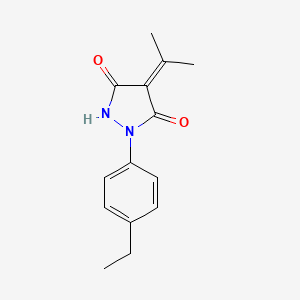![molecular formula C18H18ClN3O2 B15008461 Butanamide, N-[3-(5-chloro-3-cyano-4,6-dimethyl-2-pyridyloxy)phenyl]-](/img/structure/B15008461.png)
Butanamide, N-[3-(5-chloro-3-cyano-4,6-dimethyl-2-pyridyloxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)OXY]PHENYL}BUTANAMIDE is a complex organic compound characterized by its unique chemical structure
Méthodes De Préparation
The synthesis of N-{3-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)OXY]PHENYL}BUTANAMIDE typically involves multiple steps. One common method includes the reaction of 5-chloro-3-cyano-4,6-dimethyl-2-pyridinol with 3-bromophenylbutanamide under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
N-{3-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)OXY]PHENYL}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-{3-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)OXY]PHENYL}BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{3-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)OXY]PHENYL}BUTANAMIDE involves its interaction with specific molecular targets. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
N-{3-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)OXY]PHENYL}BUTANAMIDE can be compared with similar compounds such as other pyridine derivatives. Its unique structure, including the presence of the butanamide group and specific substituents on the pyridine ring, distinguishes it from other compounds. Similar compounds include:
- 5-chloro-3-cyano-4,6-dimethyl-2-pyridinol
- 3-bromophenylbutanamide These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties.
Propriétés
Formule moléculaire |
C18H18ClN3O2 |
|---|---|
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
N-[3-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxyphenyl]butanamide |
InChI |
InChI=1S/C18H18ClN3O2/c1-4-6-16(23)22-13-7-5-8-14(9-13)24-18-15(10-20)11(2)17(19)12(3)21-18/h5,7-9H,4,6H2,1-3H3,(H,22,23) |
Clé InChI |
MGKJBJDJKAFYHI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=CC(=CC=C1)OC2=NC(=C(C(=C2C#N)C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-4-(6-bromo-1,3-benzodioxol-5-yl)-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15008383.png)
![10a-[(E)-2-(3-bromophenyl)ethenyl]-10,10-dimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one](/img/structure/B15008397.png)
![2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indol]-1'(3'H)-yl)acetamide](/img/structure/B15008405.png)
![Methyl {[3-cyano-4-(3-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B15008412.png)
![6,8,12-trimethyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,11,14,16,18-nonaene](/img/structure/B15008415.png)

![4-[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine](/img/structure/B15008427.png)

![6-Amino-4-(4-fluorophenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15008439.png)



![N'-[(E)-quinolin-7-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B15008483.png)

